Home > Products > Screening Compounds P50263 > (E)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-3-(thiophen-3-yl)acrylamide
(E)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-3-(thiophen-3-yl)acrylamide - 1798414-19-3

(E)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-3-(thiophen-3-yl)acrylamide

Catalog Number: EVT-2985307
CAS Number: 1798414-19-3
Molecular Formula: C17H19NO3S
Molecular Weight: 317.4
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(E)-3-(dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one

Compound Description: (E)-3-(dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one is a crucial building block in the synthesis of osimertinib, a third-generation EGFR tyrosine kinase inhibitor used in cancer treatment. [] It acts as a key intermediate for creating numerous biologically active compounds, including several derivatives that exhibit promising anticancer properties. []

N-(2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)acrylamide

Compound Description: This compound is a third-generation EGFR tyrosine kinase inhibitor demonstrating efficacy against cancers with T790M and L858R mutations. [, ]

N-(3-((2-((4-(4-acetylpiperazin-1-yl)-2-methoxyphenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)acrylamide

Compound Description: This compound represents another example of a third-generation EGFR tyrosine kinase inhibitor, highlighting the importance of the acrylamide group in designing anticancer agents. [, ]

N-(3-((5-chloro-2-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)oxy)phenyl)acrylamide

Compound Description: Similar to the previous two compounds, this molecule is a third-generation EGFR tyrosine kinase inhibitor possessing an acrylamide moiety and exhibiting anticancer activity. [, ]

(E)-2-Cyano-N-(tetrahydrobenzo[b]thiophen-2-yl)acrylamide Derivatives

Compound Description: This series of compounds was investigated for its cytotoxic effects against various cancer cell lines, including breast, liver, pancreatic, and prostate cancers. [] Notably, some derivatives demonstrated potent activity against breast cancer cells. []

Ethyl 2‐(2‐cyano‐3‐(3,4‐dimethoxyphenyl)acrylamido)‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐3‐carboxylate

Compound Description: This particular (E)-2-Cyano-N-(tetrahydrobenzo[b]thiophen-2-yl)acrylamide derivative exhibited the most significant DNA damage in breast cancer cells. []

(R,E)-3-(4-methoxy-3-(N-(8-(2-(3-methoxyphenyl)-N-methylacetamido)-5,6,7,8-tetrahydronaphthalen-2-yl)sulfamoyl)phenyl)-N-(pyridin-4-yl)acrylamide [(R)-YNT-3708]

Compound Description: (R)-YNT-3708 is a potent and selective orexin 1 receptor (OX1R) agonist, showing antinociceptive and reinforcing effects in mice through OX1R activation. []

Substituted E 3-(2-phenyl-imidazo[1,2-a]pyridine-3yl)-N-(phenyl)acrylamide Derivatives

Compound Description: This series of compounds was synthesized and investigated for their viscosity properties in various solvents to understand the molecular interactions and the effect of substituents on their physical characteristics. []

(E)-3-(2-phenyl-imidazo[1,2-a]pyridine-3yl)-N-(phenyl)acrylamide

Compound Description: This specific derivative served as the core structure for exploring the viscosity properties of the substituted E 3-(2-phenyl-imidazo[1,2-a]pyridine-3yl)-N-(phenyl)acrylamide series. []

Ethyl 3-(4-methoxyphenyl)-2-(triphenyl-phosphonioiminoyl)aerylate,(C6H5)3PNC(COOC2H5)(C7H5OCH3)

Compound Description: This compound, a vinyliminophosphorane, was synthesized as part of a research effort to discover biologically active imidazolinones. [] Its structure was determined using X-ray crystallography. []

1,1-dichloro-2,2,3-triarylcyclopropanes (DTACs)

Compound Description: These compounds were synthesized and evaluated for their antiestrogenic activity. [] Certain DTACs, particularly those with a methoxy, benzyloxy, or (dimethylamino)ethoxy side chain in the central ring, demonstrated significant antiestrogenic effects. []

(Z)-1,1-dichloro-2-[4-[2-(dimethylamino)ethoxy]-phenyl]-2-(4-methoxyphenyl)-3-phenylcyclopropane

Compound Description: This particular DTAC derivative exhibited the most potent antiestrogenic activity in vivo, comparable to the reference compound MER 25. []

5,7-dichloro-2,3-dihydro-4-(p-nitrobenzoyl)-4H-1,4-benzoxazine Derivatives

Compound Description: These compounds were synthesized using a 1,4-cycloaddition reaction and their structures were determined using X-ray crystallography. [] These derivatives exhibited dynamic processes in solution, such as slow rotation about the N-carbonyl bond and ring reversal in the benzoxazine ring. []

(E)‐3‐(hydroxy‐3‐methoxyphenyl)‐N‐{8[(7‐methoxy‐1,2,3,4‐tetrahydroacridin‐9‐yl)amino]octyl}‐N‐[2‐(naphthalen‐2‐ylamino)2‐oxoethyl]acrylamide (TFAH 10 n)

Compound Description: This compound, a tacrine–ferulic acid hybrid, exhibited multipotent anti-Alzheimer's disease activity, including moderate and selective butyrylcholinesterase inhibition, strong antioxidant properties, good β-amyloid anti-aggregation activity, and the ability to permeate the central nervous system. []

trans-paramethoxycinnamaldehyde Derivatives

Compound Description: These compounds, specifically Schiff bases derived from trans-paramethoxycinnamaldehyde, were studied for their antimicrobial activity against various bacterial and fungal strains. [] Some derivatives showed activity against Candida albicans and specific bacterial strains. []

trans-4-tert-Butyldimethlysiloxy-3-methoxy cinnamic acid methyl ester (FA1)

Compound Description: FA1 is a derivative of ferulic acid modified to participate in radical copolymerization reactions with other monomers, such as styrene and 4-acetoxy-3-methoxystyrene (FA2), to create bio-based polymers. []

4-Acetoxy-3-methoxystyrene (FA2)

Compound Description: FA2, derived from ferulic acid, serves as a monomer for radical copolymerization reactions with FA1, demonstrating the feasibility of using bio-based building blocks for polymer synthesis. []

4,6-dimethoxy-2-styrylquinolines

Compound Description: This series of compounds was synthesized and evaluated for its antibacterial activity. [] These compounds were prepared through a multi-step synthesis involving the condensation of 4,6-dimethoxy-2-methylquinoline with various aromatic aldehydes. []

4-(5-(2-Naphthoxy)pentylthio)-5-chloro-uracil

Compound Description: This compound was identified in the ethanol extract of Solanum americana leaves. []

Melatonin Analogs

Compound Description: This series of compounds, designed as melatonin analogs, were investigated for their ability to reduce intraocular pressure (IOP) in rabbits. [] Several analogs, including INS48848, INS48862, and INS48852, demonstrated significant IOP-lowering effects. []

INS48848 (methyl-1-methylene-2,3,4,9-tetrahydro-1H-carbazol-6-ylcarbamate)

Compound Description: This melatonin analog exhibited potent IOP-lowering effects in rabbits, potentially acting through MT3 melatonin receptors. []

INS48862 (methyl-2-bromo-3-(2-ethanamidoethyl)-1H-indol-5-ylcarbamate)

Compound Description: This melatonin analog also demonstrated significant IOP-lowering activity in rabbits, potentially acting through MT2 melatonin receptors. []

INS48852 [(E)-N-(2-(5-methoxy-1H-indol-3-yl)ethyl)-3-phenylprop-2-enamide]

Compound Description: This melatonin analog exhibited strong IOP-lowering effects in rabbits, likely acting through MT2 melatonin receptors. []

N-[1-(2,6-dichloro-4-trifluoromethyl)phenyl-3-cyano-1H-pyrazol-5-yl]-N'-4-methoxybenzoyl thioureas

Compound Description: This compound, an acyl thiourea derivative, combines structural elements found in bioactive pyrazoles and acyl thioureas, potentially leading to enhanced bioactivity. []

Phenylephrine (PE)

Compound Description: Phenylephrine is an alpha-adrenergic agonist known to contract canine mesenteric artery in vitro. []

N-(2-(2-cyclopropylmethoxyphenoxy)ethyl)5-chloro-alpha,alpha-dimethyl-1H-indole-3-ethanamine HCl (RS 17053)

Compound Description: This compound is an alpha-adrenoceptor antagonist used in pharmacological studies to investigate the subtypes of alpha-adrenoceptors mediating the contraction of canine mesenteric artery. []

8-[2-(1,4-benzodioxan-2-ylmethylamino)ethyl]8-azaspiro[4,5]decane-7,9-dione HCl

Compound Description: This compound is another alpha-adrenoceptor antagonist employed in the pharmacological characterization of canine mesenteric artery. []

8-3-[4-(2-methoxyphenyl)-1-piperazinyl]propylcarbamoyl)-3-methyl-4-oxo-22-phenyl-4H-1-benzopyran 2HCl [SB216469 (Rec 15/2739)]

Compound Description: This compound is a selective antagonist for alpha(1L/1A)-adrenoceptors, used in the pharmacological studies of canine mesenteric artery. []

Chloroethylclonidine

Compound Description: Chloroethylclonidine is an alpha-adrenoceptor alkylating agent used in pharmacological studies to investigate the subtypes of alpha-adrenoceptors in canine mesenteric artery. []

Phenoxybenzamine

Compound Description: Phenoxybenzamine is an irreversible alpha-adrenoceptor antagonist used to investigate the role of different receptor subtypes in canine mesenteric artery. []

BMY 7378

Compound Description: BMY 7378 is an alpha-adrenoceptor antagonist used to determine the alpha-adrenoceptor subtype mediating phenylephrine contraction of dog mesenteric artery in vitro. []

MDL 72832

Compound Description: MDL 72832 is an alpha-adrenoceptor antagonist utilized to investigate the subtypes of alpha-adrenoceptors involved in the contraction of canine mesenteric artery. []

7-chloro-2-bromo-3,4,5,6-tetrahydro-4-methylfurol[4,3,2-ef]3-benzapine

Compound Description: This compound is an alpha-adrenoceptor antagonist employed in the pharmacological characterization of canine mesenteric artery. []

N- (2-methoxy-phenyl) -2-oxo-2- {N '- [3-oxo-3-thiophen-2-yl-1-trifluoromethyl-prop- (Z) -ylidene] -hydrazino} -acetamide

Compound Description: This compound is one of several identified as potential inhibitors of beta-amyloid oligomer formation. []

Ethyl 2 - {[1- (2-hydroxy-3-methoxy-phenyl) -meth- (E) -ylidene-hydrazinooxalyl] -amino} -6-methyl-4,5,6,7-tetrahydro- benzo [b] thiophene-3-carboxylic acid

Compound Description: This compound is another example of a potential beta-amyloid oligomer formation inhibitor. []

Ethyl 2 - {[1- (2-hydroxynaphthalene-1-yl) -meth- (E) -ylidene-hydrazinooxalyl] -amino} -6-methyl-4,5,6,7-tetrahydro- benzo [ b] thiophene-3-carboxylic acid

Compound Description: This compound is also identified as a potential beta-amyloid oligomer formation inhibitor. []

Ethyl 2 - {[1- (2-hydroxyphenyl) -meth- (E) -ylidene-hydrazinooxalyl] -amino} -6-methyl-4,5,6,7-tetrahydro- benzo [b] thiophene 3-carboxylic acid

Compound Description: This compound is another potential beta-amyloid oligomer formation inhibitor identified in the research. []

2- (5-hydroxy-3-isobutyl-5- (trifluoromethyl) -4,5-dihydro-1H-pyrazol-1-yl) -N- (2-methoxyphenyl) -2-oxo-acetamide

Compound Description: This compound is yet another example of a potential beta-amyloid oligomer formation inhibitor. []

(E) -2-hydroxy-N '- ((1-hydroxynaphthalene-2-yl) methylene) benzohydrazide

Compound Description: This compound is also highlighted as a potential beta-amyloid oligomer formation inhibitor. []

Sulphonylpyrrole hydrochloride salts

Compound Description: This series of compounds represents a novel class of histone deacetylases (HDAC) inhibitors. []

(E)-(E) -N-hydroxy-3-(1-[4-(([2-(1H-indol-2-yl)-ethyl]-methyl-amino)-Methyl)-benzenesulfonyl]-1H-pyrrol-3-yl)-acrylamide

Compound Description: This particular sulphonylpyrrole derivative exhibits potent HDAC inhibitory activity. []

(E)-3-[1-(4-dimethylaminomethyl-benzenesulfonyl)-1H-pyrrol-3-yl]-N-hydroxy-acrylamide

Compound Description: This sulphonylpyrrole derivative also displays significant HDAC inhibitory activity. []

(E)-N-hydroxy-3-[1-(5-pyridin-2-yl-thiophen-2-sulfonyl)-1H-pyrrole-3-yl]-Acrylamide

Compound Description: This sulphonylpyrrole derivative, like the previous two compounds, demonstrates potent HDAC inhibitory activity. []

Substituted benzenesulfonylurea and-thiourea Derivatives

Compound Description: These compounds were developed as potential treatments for cardiac rhythm disturbances and sudden cardiac death. []

2-methoxy-5-chloro-N-[5-{1-sulfonylamino-N-(methylaminocarbonyl)-2-methoxyphenyl}-ethyl]-benzamide

Compound Description: This specific benzenesulfonylurea derivative represents an example of a potential treatment for cardiac rhythm disturbances and related cardiovascular conditions. []

Pentadienyl Carboxamide Derivatives

Compound Description: This series of compounds, particularly those containing an (E,-E)-5-phenyl-2,4-pentadienamide, a second phenyl or alkyl group at the 5-position of the diene, and an (R)-[1-alkyl-4-(3-pyridinyl)butyl] substituent on the carboxamide nitrogen, were investigated for their platelet-activating factor (PAF) antagonist activity. []

[R-(E)]-5,5-bis(4-methoxy-phenyl)-N-[1-methyl-4-(3-pyridinyl)butyl]-2,4-pentadienamide (31)

Compound Description: This specific pentadienyl carboxamide derivative exhibited potent and long-lasting PAF antagonist activity in guinea pigs. []

[R-(E,E)]-5-(4-methoxyphenyl)-N-[1-methyl-4-(3-pyridinyl)butyl]-2,4-decadienamide (58)

Compound Description: This pentadienyl carboxamide derivative also displayed strong and sustained PAF antagonist activity in guinea pigs. []

3-[4-(2-chlorophenyl)-9-methyl-6H-1-(4-morpholinyl)-1-propanone

Compound Description: This compound is a reference PAF antagonist used in the pharmacological evaluation of the pentadienyl carboxamide derivatives. []

Thiazole Derivatives

Compound Description: These compounds, specifically those with specific structural features, were investigated as inhibitors of phosphodiesterase IV (PDE4). []

Fluoxetine

Compound Description: Fluoxetine is a selective serotonin reuptake inhibitor (SSRI) commonly used as an antidepressant. [] Chronic treatment with fluoxetine has been shown to desensitize presynaptic 5-HT1A receptors in the dorsal raphe nucleus of mice. []

5-carboxamidotryptamine (5-CT)

Compound Description: 5-CT is a serotonin receptor agonist used in autoradiography studies to investigate the effects of fluoxetine on 5-HT1A receptor coupling to G proteins in mice. []

p-MPPF (4-fluoro-N-(2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl)-N-(2-pyridinyl)benzamide)

Compound Description: p-MPPF is a selective 5-HT1A receptor antagonist used in autoradiography studies to differentiate between 5-HT1A and other serotonin receptor subtypes in mice. []

GR-127,935 (2'-methyl-4'-(5-methyl-[1,2,4]oxadiazol-3-yl)-biphenyl-4-carboxylic acid [4-methoxy-3-(4-methyl-piperazin-1-yl)-phenyl]-amide)

Compound Description: GR-127,935 is a selective 5-HT1B/D receptor antagonist used in autoradiography studies to differentiate between 5-HT1B/D and other serotonin receptor subtypes in mice. []

1-Aza-3,7-dioxabicyclo(3.3.0)octane Derivatives

Compound Description: These compounds are used as pro-fragrances or pro-perfumes, designed to release fragrant aldehydes or ketones upon specific conditions. []

Isoxazoline Fibrinogen Receptor Antagonists

Compound Description: This series of compounds, particularly those with specific structural features, was investigated for its ability to inhibit fibrinogen binding to the GPIIb/IIIa receptor on platelets, a key target for antithrombotic therapy. []

γ-Phthalimido-Substituted α,β-Unsaturated Carboxylic Acid Esters

Compound Description: These compounds served as substrates for Rh-catalyzed asymmetric hydrogenation reactions using chiral BoPhoz-type phosphine-aminophosphine ligands, resulting in the enantioselective synthesis of β-aryl-γ-amino acids. []

Overview

(E)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-3-(thiophen-3-yl)acrylamide is a synthetic compound characterized by its unique molecular structure and potential applications in medicinal chemistry. It is classified under the category of acrylamides, which are known for their diverse biological activities and roles in organic synthesis. The compound has the CAS number 1798414-19-3 and a molecular weight of 317.4 g/mol. Its molecular formula is C17H19NO3S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.

Source and Classification

This compound is sourced from various chemical databases and research articles that document its synthesis, properties, and applications. It belongs to a broader class of compounds known as acrylamides, which are derivatives of acrylic acid and are often utilized in polymerization processes, as well as in pharmaceuticals due to their reactivity and ability to form stable bonds with biological molecules.

Synthesis Analysis

Methods

The synthesis of (E)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-3-(thiophen-3-yl)acrylamide typically involves several steps:

  1. Formation of the Intermediate: The process begins with the reaction of 3-methoxyphenylacetic acid with methanol, catalyzed to form an ester intermediate.
  2. Amidation Reaction: The ester is then treated with thiophen-3-ylacryloyl chloride in the presence of a base like triethylamine to yield the desired acrylamide.
  3. Purification: The final product is purified through recrystallization or column chromatography to ensure high purity.

Technical Details

The reactions are usually conducted under controlled conditions to prevent side reactions, often utilizing solvents such as dichloromethane or tetrahydrofuran. The use of inert atmospheres (e.g., nitrogen or argon) may also be employed to enhance yields and minimize oxidation.

Molecular Structure Analysis

Data

Key structural data includes:

  • Molecular Formula: C17H19NO3S
  • Molecular Weight: 317.4 g/mol
  • CAS Number: 1798414-19-3
Chemical Reactions Analysis

Reactions

This compound can undergo various chemical reactions:

  1. Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
  2. Reduction: The acrylamide group can be reduced to yield amines.
  3. Substitution: The thiophene ring is susceptible to electrophilic substitution reactions.

Technical Details

Common reagents for these reactions include:

  • Oxidation: Potassium permanganate or chromium trioxide under acidic conditions.
  • Reduction: Lithium aluminum hydride or sodium borohydride.
  • Substitution: Electrophilic reagents such as bromine or chlorinating agents.
Mechanism of Action

The mechanism of action for (E)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-3-(thiophen-3-yl)acrylamide involves its interaction with specific biological targets, such as enzymes or receptors. Upon binding, it can modulate their activity, leading to various pharmacological effects. The exact pathways depend on the specific biological context in which the compound is utilized.

Physical and Chemical Properties Analysis

Physical Properties

While specific physical properties such as density and boiling point are not available for this compound, general characteristics typical for acrylamides may apply.

Chemical Properties

The chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong oxidizing agents.
  • Solubility: Likely soluble in organic solvents due to its hydrophobic thiophene and methoxy groups.
Applications

(E)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-3-(thiophen-3-yl)acrylamide has several potential applications:

  1. Medicinal Chemistry: Investigated for its pharmacological properties, including anti-cancer activity due to its ability to interact with biological macromolecules.
  2. Materials Science: Explored for use in organic electronics due to its electronic properties.
  3. Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic compounds.

Properties

CAS Number

1798414-19-3

Product Name

(E)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-3-(thiophen-3-yl)acrylamide

IUPAC Name

(E)-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-3-thiophen-3-ylprop-2-enamide

Molecular Formula

C17H19NO3S

Molecular Weight

317.4

InChI

InChI=1S/C17H19NO3S/c1-20-15-5-3-4-14(10-15)16(21-2)11-18-17(19)7-6-13-8-9-22-12-13/h3-10,12,16H,11H2,1-2H3,(H,18,19)/b7-6+

InChI Key

JBVBSSJRMWNTBW-VOTSOKGWSA-N

SMILES

COC1=CC=CC(=C1)C(CNC(=O)C=CC2=CSC=C2)OC

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.